4-(2,2-Dichlorocyclopropyl)phenol
Overview
Description
“4-(2,2-Dichlorocyclopropyl)phenol” is an aromatic phenol compound. It has a molecular formula of C9H8Cl2O and is used in a variety of biochemical and physiological applications. It is also an intermediate of Ciprofibrate, which is a hypolipemic agent .
Synthesis Analysis
The synthesis of a similar compound, 4-((2,2-dichlorocyclopropyl)methyl)-2-methoxyphenol, has been accomplished using a cyclopropanation process and Response Surface Methodology . This methodology was used to determine the optimal conditions for the cyclopropanation reaction of eugenol .Physical And Chemical Properties Analysis
“4-(2,2-Dichlorocyclopropyl)phenol” is a nearly white crystalline powder . It has a molecular weight of 203.065 Da .Scientific Research Applications
Biochemical Research
4-(2,2-Dichlorocyclopropyl)phenol: is utilized in biochemical research, particularly in the study of bacterial degradation of chlorophenols . This compound serves as a model to understand the metabolic pathways and enzymatic reactions involved in the breakdown of chlorophenols, which are significant due to their environmental persistence and potential toxicity.
Pharmaceutical Development
In pharmaceutical research, 4-(2,2-Dichlorocyclopropyl)phenol is explored for its potential as a precursor or an intermediate in the synthesis of more complex molecules . Its unique structure could be leveraged to create new pharmacologically active compounds.
Material Science
The compound’s properties are of interest in material science for the development of new materials with specific characteristics, such as enhanced durability or chemical resistance . Researchers may investigate the incorporation of 4-(2,2-Dichlorocyclopropyl)phenol into polymers or coatings to exploit its chlorinated phenol moiety.
Environmental Science
4-(2,2-Dichlorocyclopropyl)phenol: may be used in environmental science to study the degradation of chlorinated compounds in various ecosystems . Understanding its behavior and breakdown can inform strategies for pollution control and bioremediation efforts.
Industrial Applications
This compound finds industrial applications due to its antiseptic properties. It can be used in formulations for wood and leather treatments, providing protection against microbial growth . Its efficacy and safety profile in such applications are areas of ongoing research.
Analytical Chemistry
In analytical chemistry, 4-(2,2-Dichlorocyclopropyl)phenol is a subject of interest for developing new analytical methods and reference standards . It can be used to calibrate instruments or as a standard in quantitative analyses due to its well-defined properties and stability.
Safety And Hazards
The safety data sheet for a similar compound, “P-(2,2-Dichlorocyclopropyl)phenol”, suggests avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-(2,2-dichlorocyclopropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIUDLMOJNKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557649 | |
Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dichlorocyclopropyl)phenol | |
CAS RN |
52179-26-7 | |
Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-(2,2-Dichlorocyclopropyl)phenol be found in the body after taking ciprofibrate?
A1: Based on the research conducted on the metabolism of ciprofibrate, 4-(2,2-Dichlorocyclopropyl)phenol was not detected in the urine of volunteers after they were administered ciprofibrate. [] The study suggests that this compound is not formed through enzymatic cleavage of ciprofibrate in the body. Instead, it's likely an artifact produced during analysis under specific conditions.
Q2: How is 4-(2,2-Dichlorocyclopropyl)phenol artificially produced?
A2: Research indicates that 4-(2,2-Dichlorocyclopropyl)phenol can be generated artificially as an artifact during analysis. This can occur when the analysis involves strong acids or high temperatures, leading to the formation of this compound through processes like acid hydrolysis or thermolysis. []
Q3: Are there alternative methods to synthesize 4-(2,2-Dichlorocyclopropyl)phenol?
A3: Yes, research highlights the successful synthesis of 4-(2,2-Dichlorocyclopropyl)phenol using phase-transfer catalysis. [] This method offers a potentially more controlled and efficient approach compared to the conditions that lead to its formation as an artifact.
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